

Distinguishing Apoptosis and Necrosis: TO-PRO-1 Co-staining with Annexin V

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

[Get Quote](#)

Introduction

In the fields of cellular biology, drug discovery, and toxicology, the accurate differentiation between apoptosis and necrosis is crucial for understanding cellular responses to various stimuli. The co-staining of cells with Annexin V and a cell-impermeant nucleic acid dye is a widely adopted method for this purpose. While Propidium Iodide (PI) is a traditional dye used in this assay, **TO-PRO-1** Iodide offers a valuable alternative. This document provides detailed application notes and protocols for the co-staining of cells with fluorescently-conjugated Annexin V and **TO-PRO-1** for the analysis of apoptosis and necrosis by flow cytometry.

Principle of the Assay

This assay relies on two key cellular events that differentiate live, apoptotic, and necrotic cells:

- Annexin V Binding:** In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. By using a fluorescently-labeled Annexin V (e.g., Annexin V-FITC), early apoptotic cells with exposed PS can be identified.^[1]
- TO-PRO-1 Staining:** **TO-PRO-1** is a high-affinity carbocyanine monomeric nucleic acid stain that is impermeant to live cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, the cell membrane integrity is compromised, allowing **TO-PRO-1** to enter the cell and bind to nucleic acids, emitting a bright fluorescence.

By combining these two probes, distinct cell populations can be identified:

- Live cells: Annexin V-negative and **TO-PRO-1**-negative.
- Early apoptotic cells: Annexin V-positive and **TO-PRO-1**-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and **TO-PRO-1**-positive.

Data Presentation

The following tables summarize the spectral properties of the dyes and a typical experimental setup for flow cytometry.

Table 1: Spectral Properties of Annexin V-FITC and **TO-PRO-1**

Fluorophore	Excitation Maximum (nm)	Emission Maximum (nm)	Common Laser Line (nm)
Annexin V-FITC	~494	~518	488
TO-PRO-1	~515	~531	488

Table 2: Typical Results from a Co-staining Experiment

Cell Population	Annexin V-FITC Staining	TO-PRO-1 Staining	Interpretation
Viable	Negative	Negative	Healthy cells
Early Apoptotic	Positive	Negative	Cells in the early stages of apoptosis
Late Apoptotic/Necrotic	Positive	Positive	Cells in late-stage apoptosis or necrosis
Necrotic (Primary)	Negative/Low	Positive	Cells that have undergone primary necrosis

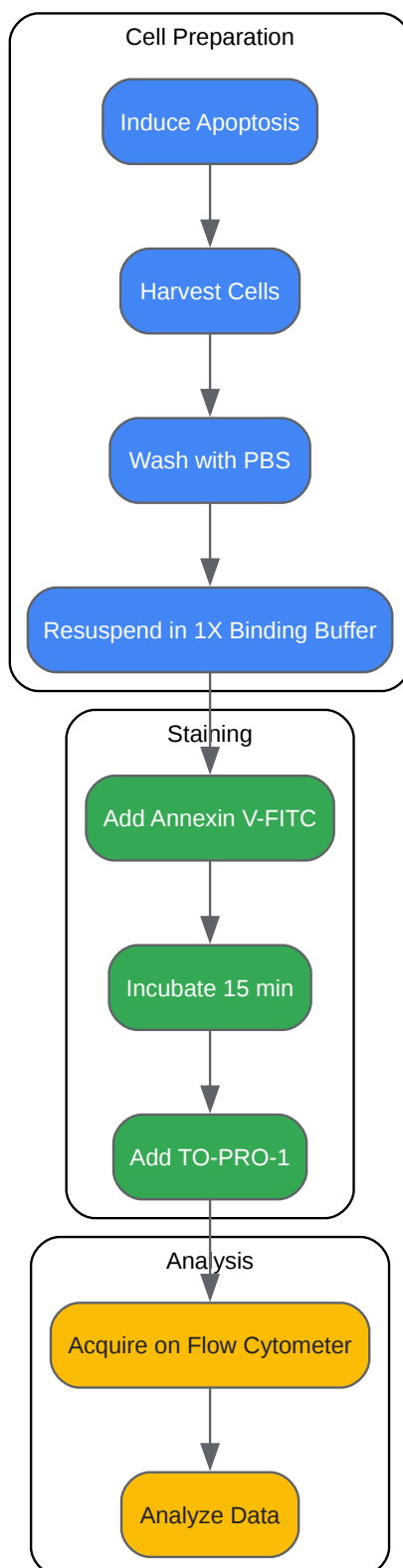
Experimental Protocols

This section provides a detailed protocol for the co-staining of suspension cells with Annexin V-FITC and **TO-PRO-1** for analysis by flow cytometry.

Materials

- Annexin V-FITC
- **TO-PRO-1** Iodide (e.g., 1 mM solution in DMSO)
- 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Deionized water
- Suspension cells (e.g., Jurkat)
- Apoptosis-inducing agent (e.g., staurosporine or camptothecin)
- Flow cytometer tubes (5 mL)
- Micropipettes and tips
- Centrifuge

Experimental Workflow



[Click to download full resolution via product page](#)

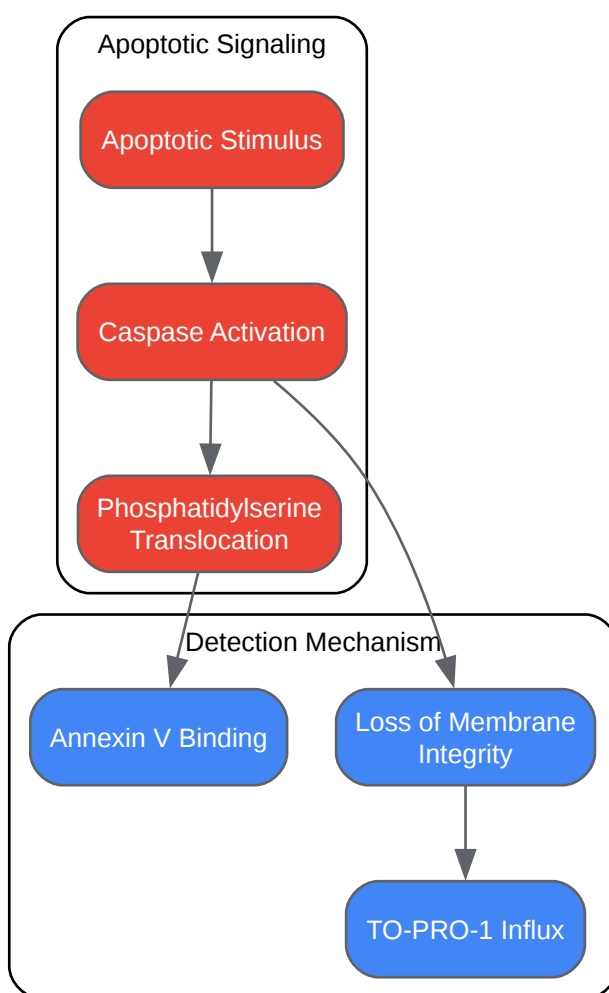
Figure 1. Experimental Workflow. A diagram illustrating the key steps in the **TO-PRO-1** and Annexin V co-staining protocol.

Procedure

- Preparation of Reagents:
 - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
 - Prepare a working solution of **TO-PRO-1**. A final concentration between 25 nM and 1 μ M is generally recommended for staining suspended cells.[2] For initial experiments, a final concentration of 100-200 nM is a good starting point. Dilute the 1 mM stock solution accordingly in 1X Annexin V Binding Buffer.
- Cell Preparation:
 - Induce apoptosis in your cell line of choice using a suitable method. Include an untreated control population.
 - Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometer tube.
 - Add 5 μ L of Annexin V-FITC to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
 - Add the appropriate volume of the diluted **TO-PRO-1** working solution to achieve the desired final concentration.
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.

- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
 - Set up appropriate voltage settings and compensation using single-stained controls (Annexin V-FITC only and **TO-PRO-1** only) to correct for spectral overlap between the FITC and **TO-PRO-1** channels.

Signaling Pathway



[Click to download full resolution via product page](#)

Figure 2. Apoptosis Detection Pathway. A simplified diagram showing the cellular events leading to Annexin V and **TO-PRO-1** staining.

Conclusion

The co-staining of cells with Annexin V and **TO-PRO-1** provides a robust and reliable method for the quantitative analysis of apoptosis and necrosis. This approach allows for the clear distinction between viable, early apoptotic, and late apoptotic/necrotic cell populations, making it an invaluable tool for researchers in various disciplines. Careful optimization of staining concentrations and proper instrument setup, including compensation for spectral overlap, are critical for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- To cite this document: BenchChem. [Distinguishing Apoptosis and Necrosis: TO-PRO-1 Co-staining with Annexin V]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136677#to-pro-1-co-staining-with-annexin-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com